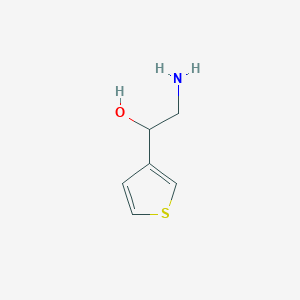

2-Amino-1-(thiophen-3-yl)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-thiophen-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUNYEOWLVWVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588024 | |

| Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102090-45-9 | |

| Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chiral Synthesis of 2-Amino-1-(thiophen-3-yl)ethan-1-ol: An In-Depth Technical Guide

Foreword: The Significance of Chiral β-Amino Alcohols

The structural motif of 1,2-amino alcohols, also known as β-amino alcohols, is a cornerstone in medicinal chemistry and asymmetric synthesis. These chiral molecules are integral components of numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities. Furthermore, they serve as invaluable chiral ligands and auxiliaries in the synthesis of other complex chiral molecules.[1][2][3] The thiophene moiety, a bioisostere of the phenyl group, is frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties.[4] Consequently, the development of efficient and stereoselective methods for the synthesis of chiral amino alcohols bearing a thiophene substituent, such as 2-Amino-1-(thiophen-3-yl)ethan-1-ol, is of paramount importance for the advancement of drug discovery and development.

This technical guide provides a comprehensive overview of the key strategies for the chiral synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and comparative data to empower researchers in their synthetic endeavors.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be broadly categorized into three principal strategies:

-

Asymmetric Reduction of a Prochiral Ketone: This approach involves the enantioselective reduction of the corresponding α-amino ketone, 2-amino-1-(thiophen-3-yl)ethan-1-one.

-

Kinetic Resolution of a Racemic Mixture: This strategy relies on the selective transformation of one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted, enantiopure substrate.

-

Application of Chiral Auxiliaries: This classic method involves the temporary attachment of a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, followed by the removal of the auxiliary.

The following sections will explore each of these strategies in detail, providing both theoretical insights and practical guidance.

Asymmetric Transfer Hydrogenation of 2-Amino-1-(thiophen-3-yl)ethan-1-one

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the enantioselective reduction of ketones and imines, offering a safer and more operationally simple alternative to high-pressure hydrogenation.[1][5] This technique typically employs a transition metal catalyst, often ruthenium or rhodium, coordinated to a chiral ligand, and a hydrogen donor, such as a mixture of formic acid and triethylamine or isopropanol.[1][5]

Causality of Stereoselection

The enantioselectivity of the ATH process is dictated by the transfer of a hydride from the hydrogen donor to the prochiral ketone within the chiral environment of the metal-ligand complex. The chiral ligand creates a sterically and electronically differentiated space around the metal center, forcing the substrate to adopt a specific orientation for the hydride transfer to occur. This preferential binding and orientation lead to the formation of one enantiomer of the alcohol in excess.

A highly effective catalytic system for the ATH of unprotected α-amino ketones involves the use of a ruthenium(II) catalyst bearing a chiral N-tosylated diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[1]

Figure 1: Catalytic cycle for asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is adapted from a similar synthesis of a thiophene-containing 1,2-amino alcohol and is expected to provide high yield and enantioselectivity for the target molecule.[1]

Step 1: Synthesis of 2-Amino-1-(thiophen-3-yl)ethan-1-one Hydrochloride (Precursor)

-

To a solution of 2-bromo-1-(thiophen-3-yl)ethan-1-one (1.0 eq) in a suitable solvent such as acetonitrile, add hexamethylenetetramine (HMTA, 1.1 eq).

-

Stir the mixture at room temperature until the formation of the hexaminium salt is complete (typically monitored by TLC).

-

Filter the resulting solid, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

-

Treat the hexaminium salt with a mixture of ethanol and concentrated hydrochloric acid to afford 2-amino-1-(thiophen-3-yl)ethan-1-one hydrochloride.

Step 2: Asymmetric Transfer Hydrogenation

-

In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), dissolve 2-amino-1-(thiophen-3-yl)ethan-1-one hydrochloride (1.0 eq) in a mixture of formic acid and triethylamine (5:2 molar ratio).

-

Add the chiral ruthenium catalyst, for example, [RuCl(p-cymene)((S,S)-TsDPEN)] (0.1-1.0 mol%).

-

Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and monitor the progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched this compound.

| Parameter | Expected Value |

| Yield | >85% |

| Enantiomeric Excess (ee) | >95% |

Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution (EKR) is a highly efficient and environmentally benign method for the separation of enantiomers. Lipases are particularly versatile enzymes for this purpose, as they can catalyze the enantioselective acylation or deacylation of a wide range of substrates, including alcohols and amines, in organic solvents.[6][7][8]

The Principle of Enantioselective Acylation

In a lipase-catalyzed kinetic resolution, the racemic amino alcohol is treated with an acyl donor (e.g., vinyl acetate or ethyl acetate) in the presence of a lipase. The enzyme's chiral active site preferentially acylates one enantiomer of the alcohol, leading to the formation of an enantioenriched ester and leaving the unreacted, enantiomerically pure alcohol. The two products can then be separated by standard chromatographic techniques.

Figure 2: Workflow for enzymatic kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general procedure that can be optimized for the specific substrate. The choice of lipase, solvent, and acyl donor can significantly impact the efficiency and enantioselectivity of the resolution.

-

To a solution of racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether), add an acyl donor such as vinyl acetate (2.0-5.0 eq).

-

Add the lipase (e.g., Novozym 435, an immobilized form of Candida antarctica Lipase B) to the reaction mixture.

-

Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Filter off the enzyme and concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol and the acylated product by column chromatography on silica gel.

-

The enantiomerically enriched ester can be hydrolyzed back to the corresponding alcohol using standard conditions (e.g., acid or base catalysis) to obtain the other enantiomer.

| Parameter | Expected Value |

| Conversion | ~50% (for optimal resolution) |

| Enantiomeric Excess (ee) of unreacted alcohol | >99% |

| Enantiomeric Excess (ee) of acylated product | >99% |

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis.[9][] In this approach, a chiral molecule is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product.

Mechanism of Stereocontrol

Chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine, exert stereocontrol through steric hindrance.[9][11] The bulky groups on the auxiliary block one face of the reactive center of the substrate, forcing the incoming reagent to attack from the less hindered face. This directed attack leads to the formation of a single diastereomer.

A plausible route for the synthesis of this compound using a chiral auxiliary would involve the diastereoselective reduction of a β-keto imide derived from a chiral oxazolidinone.

Figure 3: Chiral auxiliary-mediated synthesis pathway.

Experimental Protocol: Chiral Auxiliary Approach

This protocol outlines a general strategy for the synthesis using an Evans-type oxazolidinone auxiliary.

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an aprotic solvent (e.g., THF) at -78 °C, add a strong base such as n-butyllithium.

-

Slowly add the acid chloride derived from 3-thiopheneacetic acid to the solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction and purify the resulting N-acyl oxazolidinone by chromatography.

Step 2: Diastereoselective Amination

-

Cool a solution of the N-acyl oxazolidinone in THF to -78 °C and add a lithium amide base (e.g., lithium diisopropylamide, LDA) to form the enolate.

-

Add an electrophilic aminating agent, such as di-tert-butyl azodicarboxylate.

-

Quench the reaction and purify the α-amino imide product.

Step 3: Reduction and Auxiliary Cleavage

-

Reduce the ketone of the α-amino imide diastereoselectively using a bulky reducing agent like L-Selectride®.

-

Cleave the chiral auxiliary and reduce the amide concurrently using a reagent such as lithium borohydride (LiBH₄) to yield the desired chiral this compound.

-

Purify the final product by chromatography.

| Parameter | Expected Value |

| Diastereomeric Excess (de) | >98% |

| Overall Yield | Moderate to good |

Conclusion and Future Perspectives

The chiral synthesis of this compound can be effectively achieved through several strategic approaches. Asymmetric transfer hydrogenation offers a direct and highly enantioselective route from the corresponding α-amino ketone. Enzymatic kinetic resolution provides an excellent method for obtaining both enantiomers in high purity from the racemic mixture. The use of chiral auxiliaries, while being a more classical and potentially longer route, offers a robust and predictable method for establishing the desired stereochemistry.

The choice of the optimal synthetic route will depend on various factors, including the desired enantiomer, scale of the synthesis, and the availability of starting materials and catalysts. Future research in this area may focus on the development of more efficient and sustainable catalytic systems, including the use of earth-abundant metals and novel biocatalysts, to further streamline the synthesis of this important class of chiral building blocks.

References

-

Synthesis of New amino alcohol chiral Ligands (L1–L5). - ResearchGate. Available at: [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. - PubMed Central. Available at: [Link]

-

Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. - MDPI. Available at: [Link]

-

Synthesis of 1,2-amino alcohols. - Organic Chemistry Portal. Available at: [Link]

-

Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. - MDPI. Available at: [Link]

-

Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. - Academia.edu. Available at: [Link]

-

Synthesis of novel thiophene-based chiral ligands and their application in asymmetric Henry reaction. - Akademik Veri Yönetim Sistemi - Hatay Mustafa Kemal Üniversitesi. Available at: [Link]

-

Continuous-flow lipase mediated kinetic resolution of racemic... - ResearchGate. Available at: [Link]

-

Chiral auxiliary. - Wikipedia. Available at: [Link]

-

SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES. - ResearchGate. Available at: [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. - PMC - NIH. Available at: [Link]

-

asymmetric-hydrogenation-2015.pdf. Available at: [Link]

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available at: [Link]

-

Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. - PMC - NIH. Available at: [Link]

-

asymmetric induction-chiral auxiliary (chemmasters.online). - YouTube. Available at: [Link]

-

Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal. - ResearchGate. Available at: [Link]

-

2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol. - PubChem. Available at: [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. - MDPI. Available at: [Link]

-

High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. - PubMed. Available at: [Link]

-

3-Acetylthiophene. - High purity | EN - Georganics. Available at: [Link]

-

Asymmetric hydrogenation of ketone catalyzed by ruthenium(II)–indan-ambox complex. - The Royal Society of Chemistry. Available at: [Link]

-

(E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one. - NIH. Available at: [Link]

-

3-acetyl thiophene, 1468-83-3. - The Good Scents Company. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. (PDF) Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study [academia.edu]

- 8. researchgate.net [researchgate.net]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic characterization of 2-Amino-1-(thiophen-3-yl)ethan-1-ol

An In-depth Technical and Methodological Guide to the Spectroscopic Characterization of 2-Amino-1-(thiophen-3-yl)ethan-1-ol

Senior Application Scientist Note: A comprehensive search of public scientific databases and literature reveals a notable absence of published experimental spectroscopic data for this compound (CAS: 102090-45-9). This guide has therefore been constructed as a robust methodological and predictive framework. It is designed to empower researchers, scientists, and drug development professionals by outlining the definitive procedures for characterization and providing a scientifically rigorous prediction of the expected spectroscopic data. The predictions herein are based on established principles of spectroscopy and analysis of structurally analogous compounds, particularly the isomeric 2-Amino-1-(thiophen-2-yl)ethan-1-ol.

Introduction: Establishing the Structural Identity

The unequivocal confirmation of a molecule's structure is the bedrock of all further research, from mechanistic studies to drug development. For a molecule like this compound, which contains a chiral center and multiple functional groups, a multi-technique spectroscopic approach is not just recommended, but essential. This guide details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to fully elucidate and confirm the molecular structure. Each section explains the causality behind the choice of technique, provides a detailed protocol for data acquisition, and presents the predicted data based on sound chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. ¹H NMR will identify the number of distinct proton environments and their connectivity, while ¹³C NMR will map the carbon framework.

Rationale for NMR Analysis

The structure of this compound presents several key features that can be resolved by NMR:

-

Thiophene Ring Protons: The 3-substituted thiophene ring will produce a unique set of signals in the aromatic region, confirming the substitution pattern. This is a critical distinction from the 2-yl isomer.

-

Chiral Center: The proton on the carbon bearing the hydroxyl group (the methine proton) will provide information about its local environment and coupling to adjacent protons.

-

Ethanolamine Side-Chain: The protons of the aminomethyl group (-CH₂NH₂) will show distinct signals and coupling patterns, confirming the side-chain structure.

-

Labile Protons: The protons of the amine (-NH₂) and hydroxyl (-OH) groups will typically appear as broad singlets and can be confirmed by D₂O exchange.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent because it will solubilize the polar compound and its residual water peak does not obscure key signals. The labile -OH and -NH₂ protons are readily observed in this solvent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |

| ~7.45 | dd | 1H | H-5 (Thiophene) | Downfield due to proximity to sulfur and deshielding within the aromatic ring. Shows coupling to H-2 and H-4. |

| ~7.30 | dd | 1H | H-2 (Thiophene) | Appears as a distinct signal coupled to H-5 and H-4. |

| ~7.05 | dd | 1H | H-4 (Thiophene) | Coupled to both H-2 and H-5. The specific splitting pattern of these three protons confirms the 3-substitution. |

| ~4.80 | t | 1H | CH-OH | Methine proton at the chiral center. Expected to be a triplet due to coupling with the adjacent CH₂ protons. |

| ~5.10 | br s | 1H | -OH | Labile proton; will disappear upon D₂O exchange. Broad signal due to hydrogen bonding and exchange. |

| ~2.85 | m | 2H | CH₂-NH₂ | Diastereotopic protons adjacent to the chiral center, may appear as a complex multiplet. |

| ~2.50 | br s | 2H | -NH₂ | Labile protons; will disappear upon D₂O exchange. Signal position can vary. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Notes |

| ~145.0 | C-3 (Thiophene) | Quaternary carbon attached to the side chain, significantly downfield. |

| ~128.5 | C-5 (Thiophene) | Aromatic CH carbon. |

| ~126.0 | C-2 (Thiophene) | Aromatic CH carbon. |

| ~121.0 | C-4 (Thiophene) | Aromatic CH carbon. |

| ~68.0 | CH-OH | Carbon of the chiral center, shifted downfield by the electronegative oxygen atom. |

| ~49.0 | CH₂-NH₂ | Aliphatic carbon attached to the nitrogen atom. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the analyte and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution and a symmetrical peak shape for the solvent reference signal.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add at least 16 scans to achieve a good signal-to-noise ratio.

-

-

D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH and -NH₂ protons will diminish or disappear, confirming their assignment.

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (FID) using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ as the internal standard (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Visualization: NMR Analysis Workflow

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Rationale for IR Analysis

For this compound, IR spectroscopy serves to confirm the presence of key functional groups whose vibrations are well-characterized:

-

O-H Stretch: The alcohol group will produce a strong, broad absorption band.

-

N-H Stretch: The primary amine will typically show two distinct peaks (symmetric and asymmetric stretching) in the same region as the O-H stretch.

-

C-H Stretches: Both aromatic (from the thiophene ring) and aliphatic (from the side chain) C-H stretches will be visible.

-

C=C Stretch: Aromatic ring stretching vibrations from the thiophene moiety.

-

C-O Stretch: A strong band corresponding to the alcohol C-O bond.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3350 & 3280 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| ~3100 | Medium-Weak | C-H Stretch | Aromatic (Thiophene) |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (-CH, -CH₂) |

| ~1600 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1550 - 1450 | Medium-Weak | C=C Stretch | Aromatic (Thiophene Ring) |

| ~1050 | Strong | C-O Stretch | Secondary Alcohol |

| 880 - 780 | Strong | C-H Out-of-Plane Bend | 3-Substituted Thiophene |

Note: The O-H and N-H stretching regions will likely overlap, forming a broad, complex absorption band.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

This self-validating protocol ensures a high-quality spectrum free from atmospheric interference.

-

Background Spectrum: Ensure the sample chamber of the FT-IR spectrometer is empty and clean. Run a background scan to measure the spectrum of the ambient atmosphere (mostly CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.

-

Sample Preparation:

-

Place ~1-2 mg of the analyte into a clean agate mortar.

-

Add ~100-150 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The homogeneity is crucial to minimize light scattering.

-

-

Pellet Formation:

-

Transfer a small amount of the powder into a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This will form a semi-transparent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically by co-adding 32 or 64 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis: The resulting spectrum should show absorption bands corresponding to the functional groups of the analyte. Compare the observed wavenumbers to established correlation tables and the predicted data.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and, through high-resolution instruments, its molecular formula. The fragmentation pattern offers additional structural clues that act as a fingerprint for the molecule.

Rationale for MS Analysis

-

Molecular Ion Peak (M⁺˙): Determines the nominal or exact molecular weight of the compound (143.21 g/mol ).

-

High-Resolution MS (HRMS): Provides the exact mass, allowing for the unambiguous determination of the molecular formula (C₆H₉NOS). This is a critical step to distinguish from any potential isomers or impurities.

-

Fragmentation Pattern: The way the molecule breaks apart upon ionization provides corroborating evidence for its structure. Key expected fragments include those from alpha-cleavage adjacent to the amine and loss of small, stable molecules like water.

Predicted Mass Spectrum (Electron Ionization - EI)

| Predicted m/z | Ion Identity | Fragmentation Pathway |

| 143 | [M]⁺˙ | Molecular Ion |

| 125 | [M - H₂O]⁺˙ | Loss of water from the alcohol |

| 113 | [M - CH₂NH₂]⁺ | Alpha-cleavage next to the amine |

| 97 | [C₄H₃S-CHOH]⁺ | Cleavage of the side chain from the ring |

| 85 | [C₄H₅S]⁺ | Thiophene ring with a methyl group (after rearrangement) |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage fragment |

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS) via ESI

Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, which will likely be analyzed as its protonated form, [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid added to promote protonation.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known calibration standard immediately before the analysis to ensure high mass accuracy.

-

Direct Infusion: Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule ([M+H]⁺ at m/z 144.0478 for C₆H₁₀NOS⁺).

-

Use the instrument's software to calculate the elemental composition based on the measured exact mass. The calculated formula should match C₆H₉NOS with an error of less than 5 ppm.

-

Visualization: Integrated Characterization Strategy

This workflow illustrates how the three spectroscopic techniques are integrated to provide an unambiguous structural confirmation.

Conclusion

While experimental spectra for this compound are not currently available in the public domain, this guide provides the complete methodological framework required for its characterization. By employing a combination of high-resolution mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy, a researcher can definitively determine the molecular formula, identify all constituent functional groups, and map the precise atomic connectivity. The predicted data tables and workflows herein serve as a robust benchmark for scientists undertaking the synthesis and validation of this compound, ensuring that subsequent biological and medicinal chemistry studies are built upon a foundation of confirmed structural integrity.

References

Currently, no direct publications with the complete spectroscopic data for this compound were identified. The references below provide foundational information on spectroscopic methods and data for related thiophene structures.

-

PubChem National Center for Biotechnology Information. (n.d.). 2-Amino-1-(thiophen-2-yl)ethan-1-ol. PubChem Compound Database. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A foundational textbook for spectroscopic methods, URL is for publisher's general site: [Link])

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from [Link]

Analysis of 2-Amino-1-(thiophen-3-yl)ethan-1-ol via Nuclear Magnetic Resonance (NMR) Spectroscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for the compound 2-Amino-1-(thiophen-3-yl)ethan-1-ol. As a critical building block in medicinal chemistry, understanding the precise structural features of this molecule is paramount for its application in drug discovery and development. NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.

This document moves beyond a simple recitation of data. It is designed to provide a field-proven, logical framework for interpreting the spectral data, grounded in the fundamental principles of NMR. We will explore the causality behind the expected chemical shifts and coupling patterns, describe a self-validating experimental workflow, and provide a detailed interpretation of the predicted ¹H and ¹³C NMR spectra.

Foundational Principles: Why NMR is Essential for this Molecule

This compound possesses several key structural features that are ideally suited for NMR analysis:

-

Aromatic Thiophene Ring: The protons on the thiophene ring have distinct chemical shifts and coupling constants that are highly sensitive to the substitution pattern, allowing for unambiguous confirmation of the 3-yl substitution.

-

Chiral Center: The carbinol carbon (the carbon bearing the -OH group) is a chiral center. NMR, particularly with the use of chiral derivatizing agents, can be used to assess enantiomeric purity.[1][2][3][4][5]

-

Ethanolamine Backbone: The protons of the ethanolamine side chain (-CH(OH)-CH₂NH₂) exhibit characteristic diastereotopic and coupling relationships that define the molecule's conformation and connectivity.

The analysis that follows is based on established NMR principles and spectral data from analogous thiophene and amino alcohol compounds.[6][7][8]

Experimental Workflow: A Self-Validating Protocol

Acquiring high-quality, reproducible NMR data is the bedrock of accurate structural analysis. The following protocol outlines a robust workflow designed to ensure data integrity.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound (CAS 102090-45-9).[9]

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice, but deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for compounds with exchangeable protons (-OH, -NH₂), as it slows the exchange rate and allows for their observation.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Shim the instrument to achieve a narrow and symmetrical solvent peak, ensuring magnetic field homogeneity.

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a 1D ¹³C NMR spectrum, often using a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

-

(Optional but Recommended) Acquire two-dimensional (2D) correlation spectra, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify which protons are directly attached to which carbons.

-

Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to final structural validation.

Caption: Structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Notes |

| H2' | ~7.45 | dd | J = 2.9, 1.2 Hz | 1H | Thiophene proton adjacent to sulfur, ortho to the side chain. Deshielded. |

| H5' | ~7.40 | dd | J = 5.0, 2.9 Hz | 1H | Thiophene proton coupled to both H2' and H4'. |

| H4' | ~7.10 | dd | J = 5.0, 1.2 Hz | 1H | Thiophene proton meta to the side chain. |

| Hα | ~4.70 | dd | J = 7.5, 4.5 Hz | 1H | Methine proton on the chiral center, coupled to Hβ protons. |

| Hβa, Hβb | ~2.95 - 2.80 | m | - | 2H | Diastereotopic methylene protons adjacent to the nitrogen. Complex multiplet due to geminal and vicinal coupling. |

| OH | ~5.50 | d | J = ~4.0 Hz | 1H | Exchangeable hydroxyl proton, coupled to Hα. Broadens with water. |

| NH₂ | ~2.50 | br s | - | 2H | Exchangeable amine protons. Typically a broad singlet. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment Notes |

| C3' | ~145 | Quaternary thiophene carbon attached to the side chain. Deshielded. |

| C5' | ~127 | Thiophene CH carbon. |

| C2' | ~126 | Thiophene CH carbon. |

| C4' | ~122 | Thiophene CH carbon. |

| Cα | ~68 | Carbinol carbon, attached to the electronegative oxygen atom. |

| Cβ | ~48 | Methylene carbon adjacent to the nitrogen atom. |

In-Depth Spectral Interpretation

The Thiophene Region (7.0 - 7.5 ppm)

The three protons on the 3-substituted thiophene ring give rise to a characteristic pattern.

-

H2' is expected to be the most deshielded aromatic proton due to its proximity to the electron-withdrawing sulfur atom and its ortho relationship to the substituent. It appears as a doublet of doublets (dd) due to coupling with H5' (³J, ~2.9 Hz) and H4' (⁴J, ~1.2 Hz).

-

H5' will also be a doublet of doublets, showing coupling to H2' (³J, ~2.9 Hz) and H4' (³J, ~5.0 Hz).

-

H4' is the most upfield of the aromatic protons and appears as a doublet of doublets from coupling to H5' (³J, ~5.0 Hz) and H2' (⁴J, ~1.2 Hz).

Confirmation of these assignments would be unequivocally provided by a COSY spectrum, which would show cross-peaks between H4'-H5' and H5'-H2'.

The Aliphatic Region (2.5 - 5.0 ppm)

This region contains the signals for the ethanolamine backbone.

-

Hα , the proton on the chiral center, is deshielded by the adjacent hydroxyl group. It is expected to be a doublet of doublets, coupling to the two non-equivalent Hβ protons.

-

Hβa and Hβb are diastereotopic because they are adjacent to a chiral center. This means they are in chemically different environments and will have different chemical shifts. They couple with each other (geminal coupling, ²J) and with Hα (vicinal coupling, ³J), resulting in a complex multiplet.

-

An HSQC experiment is invaluable here, as it would show a correlation between the Hα signal (~4.70 ppm) and the Cα signal (~68 ppm), and correlations between the Hβ multiplet (~2.9 ppm) and the Cβ signal (~48 ppm).

Exchangeable Protons (-OH, -NH₂)

In DMSO-d₆, the hydrogen bonding with the solvent slows down the chemical exchange of the -OH and -NH₂ protons, allowing them to be observed and even show coupling.

-

The -OH proton often appears as a doublet coupled to Hα. Adding a drop of D₂O to the NMR tube will cause this signal to disappear as the proton exchanges with deuterium, a definitive test for an -OH or -NH proton.

-

The -NH₂ protons typically appear as a broad singlet. Their chemical shift can be highly variable depending on concentration and temperature.

Conclusion: A Validated Structural Portrait

The comprehensive analysis of 1D and 2D NMR data provides a detailed and validated structural portrait of this compound. By carefully interpreting the chemical shifts, integration, and coupling patterns, one can confirm the 3-yl substitution on the thiophene ring, verify the connectivity of the ethanolamine side chain, and assign every proton and carbon in the molecule. This level of rigorous characterization is a non-negotiable prerequisite for the confident use of this compound in pharmaceutical research and development, ensuring both the identity and integrity of the molecular scaffold.

References

-

Seco, J. M., Quinoá, E., & Riguera, R. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic Letters, 10(13), 2733–2736. [Link]

-

Freire, F., Seco, J. M., Quinoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by H-NMR. Organic & Biomolecular Chemistry, 3(16), 2984-2990. [Link]

-

Seco, J. M., Quinoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

-

Stenutz, R. NMR chemical shift prediction of thiophenes. [Link]

-

Freire, F., Seco, J. M., Quinoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by H-1-NMR. ResearchGate. [Link]

-

Brown, R. F. C., et al. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. The Royal Society of Chemistry. [Link]

-

Ahmad, S., et al. (2016). 1 H solution NMR spectra of (a) thiopheneR[2]otaxane and (b) polythiophene polyrotaxane. ResearchGate. [Link]

-

Gronowitz, S., & Hoffman, R. A. (1962). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. Arkiv för Kemi, 16, 539-549. [Link]

-

Kastner, M., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(42), 10834-10839. [Link]

-

Menzek, A., et al. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. TÜBİTAK Academic Journals. [Link]

-

PubChem. 2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol. [Link]

-

Pop, A., et al. (2018). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Molbank, 2018(4), M1025. [Link]

-

PubChem. 2-Amino-1-(thiophen-2-yl)ethan-1-ol. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Kumar, A., et al. Supporting Information: Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. [Link]

-

Stoyanov, S., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2021(2), M1221. [Link]

-

Pharmaffiliates. 2-Amino-1-thiophen-2-yl-ethanol. [Link]

-

PubChem. 2-Amino-1-[4-(thiophen-3-yl)phenyl]ethan-1-ol. [Link]

-

SpectraBase. (R)-3-Ethoxy-3-oxo-1-(thiophen-3-yl)propyl decanoate. [Link]

Sources

- 1. Assigning the configuration of amino alcohols by NMR: a single derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absolute configuration of amino alcohols by 1H-NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound 95% | CAS: 102090-45-9 | AChemBlock [achemblock.com]

Introduction: The Significance of Thiophene-Containing Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide on the Crystal Structure of 2-Amino-1-(thiophen-3-yl)ethan-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged pharmacophore in drug discovery.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have led to its incorporation into a wide array of approved therapeutic agents. The this compound core represents a critical structural motif, combining the versatile thiophene ring with a vicinal amino alcohol functionality. This arrangement is found in numerous biologically active compounds, including potential anti-inflammatory agents and β-blockers.[2] Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and guiding rational drug design.

This technical guide provides a comprehensive overview of the methodologies and expected structural insights for determining and analyzing the crystal structure of this compound derivatives. As a Senior Application Scientist, the focus will be on the causality behind experimental choices and the interpretation of crystallographic data to yield actionable insights for drug development.

Part 1: Synthesis and Crystallization of this compound Derivatives

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathways

The synthesis of the target compounds can be approached through several established methodologies. A common and effective strategy involves a multi-step synthesis starting from a suitable thiophene precursor.

Proposed Synthetic Workflow:

A plausible synthetic route to this compound derivatives is outlined below. This convergent approach allows for the introduction of diversity at various points.[3]

Caption: Synthetic and Crystallization Workflow

Rationale for Experimental Choices:

-

Epoxidation: The Corey-Chaykovsky reaction is a reliable method for converting aldehydes to epoxides, providing a key electrophilic intermediate.[3]

-

Aminolysis: The ring-opening of the epoxide with a primary or secondary amine is a versatile and regioselective method for introducing the amino group, yielding the desired vicinal amino alcohol.[3] The choice of amine allows for the generation of a library of derivatives.

-

Purification: High-performance liquid chromatography (HPLC) or column chromatography is essential to achieve the high purity (>99%) required for successful crystallization.

Experimental Protocol: Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step. The following protocol outlines a systematic approach to crystallization screening.

-

Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, hexane).

-

Supersaturation: The goal is to create a supersaturated solution from which the compound will slowly precipitate as crystals. Common techniques include:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a vial with a loose-fitting cap or covered with parafilm pierced with a few holes. Allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion:

-

Hanging Drop: Dissolve the compound in a solvent and place a small drop on a siliconized coverslip. Invert the coverslip over a well containing a precipitant (a solvent in which the compound is less soluble). The gradual diffusion of the precipitant vapor into the drop will induce crystallization.

-

Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well.

-

-

Solvent Layering: Carefully layer a solvent in which the compound is soluble over a denser, miscible solvent in which it is insoluble. Crystals may form at the interface.

-

-

Optimization: Vary parameters such as temperature, concentration, and the specific solvents and precipitants used to optimize crystal growth.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.[4]

Experimental Workflow

Caption: X-ray Crystallography Workflow

Data Interpretation and Structural Analysis

The final output of a crystallographic experiment is a Crystallographic Information File (CIF), which contains the atomic coordinates, unit cell parameters, and other important data. Analysis of this data provides a wealth of information.

Key Structural Parameters to Analyze:

-

Bond Lengths and Angles: Comparison of experimentally determined bond lengths and angles with standard values can reveal the effects of electron delocalization and steric strain within the molecule.

-

Torsional Angles: These define the conformation of the molecule. Of particular interest in this scaffold is the torsion angle between the thiophene ring and the ethanolamine side chain, which dictates the overall shape of the molecule.

-

Conformational Analysis: The flexibility of the ethanolamine side chain allows for multiple possible conformations.[5] The crystal structure reveals the preferred conformation in the solid state, which can be influenced by intermolecular interactions.

-

Intermolecular Interactions: These forces govern how the molecules pack in the crystal lattice and are crucial for understanding physical properties like solubility and melting point.[6] Key interactions to look for include:

-

Hydrogen Bonds: The hydroxyl and amino groups are strong hydrogen bond donors, while the nitrogen and oxygen atoms are acceptors. The sulfur atom of the thiophene ring can also act as a weak hydrogen bond acceptor.[7][8]

-

π-π Stacking: The aromatic thiophene rings can stack on top of each other, contributing to the stability of the crystal packing.[9]

-

C-H···π Interactions: Weak hydrogen bonds between C-H groups and the π-system of the thiophene ring are also possible.[10]

-

Part 3: Expected Crystal Structure Features and Data Presentation

While the specific crystal structure of a novel derivative is unknown until experimentally determined, we can hypothesize the likely structural features based on the constituent functional groups.

Hypothetical Packing and Interactions

The presence of both strong hydrogen bond donors/acceptors and an aromatic ring suggests a complex network of intermolecular interactions. It is likely that hydrogen bonding involving the amino and hydroxyl groups will be a dominant feature, potentially forming chains or sheets of molecules.[11] These could be further stabilized by π-π stacking of the thiophene rings.

Caption: Potential Intermolecular Interactions

Data Presentation: Crystallographic Data Table

For a series of derivatives, summarizing the key crystallographic data in a table allows for easy comparison and identification of structural trends.

| Parameter | Derivative 1 (R=H) | Derivative 2 (R=CH₃) | Derivative 3 (R=Ph) |

| Formula | C₆H₉NOS[12] | C₇H₁₁NOS | C₁₂H₁₃NOS |

| Crystal System | Monoclinic | Orthorhombic | Triclinic |

| Space Group | P2₁/c | Pca2₁ | P-1 |

| a (Å) | Value | Value | Value |

| b (Å) | Value | Value | Value |

| c (Å) | Value | Value | Value |

| α (°) | 90 | 90 | Value |

| β (°) | Value | 90 | Value |

| γ (°) | 90 | 90 | Value |

| Volume (ų) | Value | Value | Value |

| Z | 4 | 8 | 2 |

| Density (calc.) (g/cm³) | Value | Value | Value |

| R-factor (%) | Value | Value | Value |

Note: The values in this table are hypothetical and serve as a template for presenting actual experimental data.

Conclusion

The crystallographic analysis of this compound derivatives is a critical component in the development of new therapeutic agents. A systematic approach to synthesis, crystallization, and X-ray diffraction, as outlined in this guide, provides the detailed structural information necessary for understanding structure-activity relationships. By carefully analyzing bond parameters, molecular conformation, and intermolecular interactions, researchers can gain invaluable insights to guide the design of more potent and selective drug candidates. The interplay of strong hydrogen bonding and potential π-stacking interactions makes this class of compounds particularly interesting from a crystal engineering perspective.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. [Link]

-

(PDF) Characterization, and crystal structure of thiophenyl-2-methylidene-2-aminophenol. (2025). ResearchGate. [Link]

-

On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions. (n.d.). National Center for Biotechnology Information. [Link]

-

synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (2023). Semantic Scholar. [Link]

-

Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. (2023). MDPI. [Link]

-

Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. (2017). ResearchGate. [Link]

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (n.d.). MDPI. [Link]

-

Conformational Analysis of a Furan, Thiophene Alternating ΀ System. (n.d.). University of Mississippi eGrove. [Link]

-

Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic. (n.d.). MDPI. [Link]

-

(PDF) Synthesis, properties and biological activity of thiophene: A review. (2025). ResearchGate. [Link]

-

Intermolecular vibrations in hydrophobic amino acid crystals: experiments and calculations. (n.d.). RSC Publishing. [Link]

-

Crystal structure of 5-[bis-(4-eth-oxy-phenyl)amino]-thio-phene-2-carbaldehyde. (2014). National Center for Biotechnology Information. [Link]

-

Thiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Continuous and convergent access to vicinyl amino alcohols. (n.d.). RSC Publishing. [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor. [Link]

-

x Ray crystallography. (n.d.). National Center for Biotechnology Information. [Link]

-

3-Amino-1-(thiophen-2-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile. (n.d.). National Center for Biotechnology Information. [Link]

-

(1S,2R)-1-[(E)-(Thiophen-2-ylmethylidene)amino]indan-2-ol. (n.d.). National Center for Biotechnology Information. [Link]

-

Crystal structure of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

-

2-Amino-1-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-ol. (n.d.). PubChem. [Link]

-

2-Amino-1-(thiophen-2-yl)ethan-1-ol. (n.d.). PubChem. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(thiophen-3-yl)ethanol; CAS No.: 13781-67-4 [chemshuttle.com]

- 3. Continuous and convergent access to vicinyl amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. Intermolecular vibrations in hydrophobic amino acid crystals: experiments and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 5-[bis-(4-eth-oxy-phenyl)amino]-thio-phene-2-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Amino-1-(thiophen-2-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cetjournal.it [cetjournal.it]

- 12. This compound 95% | CAS: 102090-45-9 | AChemBlock [achemblock.com]

physical and chemical properties of 2-Amino-1-(thiophen-3-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-1-(thiophen-3-yl)ethan-1-ol (CAS No. 102090-45-9). As a key chiral building block, this amino alcohol holds significant potential in medicinal chemistry and drug development, particularly as a structural motif in pharmacologically active compounds. Due to the limited availability of direct experimental data for this specific isomer, this guide integrates confirmed structural information with predicted properties and comparative analysis of its more extensively studied thiophen-2-yl isomer. The document is structured to offer a deep, causality-driven understanding of its molecular characteristics, potential reactivity, and significance in synthetic applications.

Introduction: The Significance of the Thiophen-3-yl Aminoethanol Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of the phenyl group, and is present in numerous FDA-approved drugs.[1] Its incorporation can significantly influence a molecule's physicochemical properties, metabolic stability, and target-binding interactions. The substitution pattern on the thiophene ring is a critical determinant of its chemical and biological behavior. While the 2-substituted thiophene is more common in commercial compounds, the 3-substituted isomer offers a distinct electronic and steric profile that can be exploited for novel drug design.

This compound combines this important heterocyclic core with a chiral amino alcohol side chain. This functional group arrangement is a well-established pharmacophore, present in beta-blockers and various central nervous system (CNS) active agents. The hydroxyl and amino groups provide key hydrogen bonding capabilities, while the chiral center allows for stereospecific interactions with biological targets. This guide will delve into the specific properties conferred by the thiophen-3-yl moiety in this valuable scaffold.

Molecular Identity and Core Physical Properties

| Property | Value | Source(s) |

| CAS Number | 102090-45-9 | [2] |

| Molecular Formula | C₆H₉NOS | [2] |

| Molecular Weight | 143.20 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | NCC(O)C1=CSC=C1 | [2] |

| Purity (Typical) | ≥95% | [2] |

| Predicted XlogP | -0.2 to -0.6 | Calculated (PubChem) |

| Predicted pKa (Base) | ~9.0 (for the amino group) | Estimated |

| Predicted pKa (Acid) | ~14.5 (for the hydroxyl group) | Estimated |

Expert Insights: The negative predicted XlogP value suggests that this compound is a relatively polar molecule with a higher affinity for aqueous phases over lipid phases. This is a direct consequence of the exposed hydrogen-bonding donors (hydroxyl and amino groups). The estimated pKa of the primary amine is typical for an amino alcohol, indicating it will be protonated at physiological pH. This has significant implications for its solubility in aqueous media and its potential to form ionic interactions with biological targets like receptors and enzymes.

Comparative Analysis: Thiophen-3-yl vs. Thiophen-2-yl Isomers

To better understand the properties of the title compound, a comparison with its more studied isomer, 2-Amino-1-(thiophen-2-yl)ethan-1-ol (CAS 10021-67-7), is instructive. The position of the sulfur atom relative to the side chain profoundly impacts the electronic distribution within the aromatic ring and, consequently, the molecule's reactivity and interactions.

| Property | This compound | 2-Amino-1-(thiophen-2-yl)ethan-1-ol |

| CAS Number | 102090-45-9 | 10021-67-7 |

| Molecular Formula | C₆H₉NOS | C₆H₉NOS |

| Molecular Weight | 143.20 g/mol | 143.21 g/mol |

| Predicted XlogP | -0.2 to -0.6 | -0.2 |

| Reactivity | C2 and C5 are most reactive to electrophiles | C5 is most reactive to electrophiles |

Causality Behind Isomeric Differences: The thiophene ring is considered aromatic, with the sulfur atom's lone pairs contributing to the π-electron system.[3] In the thiophen-2-yl isomer, the side chain is adjacent to the sulfur atom, leading to a more direct electronic influence and a higher susceptibility of the C5 position to electrophilic attack. In the thiophen-3-yl isomer, the side chain is further from the sulfur, resulting in a different distribution of electron density and potentially altered reactivity at the C2 and C5 positions. This difference is critical for synthetic chemists planning further derivatization of the thiophene ring.

Caption: Logical relationship between isomeric form and key chemical/biological properties.

Chemical Reactivity and Synthetic Protocols

The chemical nature of this compound is dictated by three primary functional groups: the thiophene ring, the primary amine, and the secondary alcohol.

-

Thiophene Ring: As an electron-rich aromatic system, the thiophene ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.[1] The directing effects of the hydroxy-ethyl-amino side chain would need to be considered in any such reaction.

-

Amino Group: The primary amine is nucleophilic and basic. It will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes (to form imines via reductive amination). It can also be alkylated.

-

Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, or it can be acylated or etherified. Its proximity to the chiral center makes these reactions stereochemically important.

Hypothetical Synthetic Workflow

While a specific, validated synthesis for this compound is not prominently documented, a logical and robust synthetic route can be proposed based on established organic chemistry principles. A common approach for synthesizing amino alcohols is the reduction of an α-amino ketone.

Step-by-Step Protocol:

-

Starting Material: 3-Acetylthiophene.

-

α-Bromination: The α-carbon of 3-acetylthiophene is brominated using a reagent like N-Bromosuccinimide (NBS) or Br₂ in a suitable solvent (e.g., acetic acid) to yield 2-bromo-1-(thiophen-3-yl)ethan-1-one.

-

Causality: This step introduces a leaving group on the carbon adjacent to the carbonyl, preparing it for nucleophilic substitution.

-

-

Amination: The α-bromo ketone is then reacted with a protected amine source, such as sodium azide followed by reduction, or directly with an excess of ammonia or a primary amine. To avoid over-alkylation, using a phthalimide anion (Gabriel synthesis) followed by deprotection is a more controlled method.

-

Causality: This introduces the nitrogen atom at the C2 position. The choice of aminating agent is crucial for yield and purity.

-

-

Reduction of the Ketone: The resulting α-amino ketone is then reduced to the corresponding amino alcohol. A stereoselective reducing agent (e.g., a chiral borane reagent) can be used if a specific enantiomer is desired. Sodium borohydride (NaBH₄) would produce a racemic mixture.

-

Causality: This reduction converts the carbonyl group to the secondary alcohol, completing the amino alcohol moiety. The choice of reducing agent determines the stereochemical outcome.

-

-

Purification: The final product would be purified using standard techniques such as column chromatography or crystallization of a salt form (e.g., hydrochloride).

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Thiophene Compounds

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have made it a cornerstone in the development of therapeutics for a wide range of diseases.[3] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of novel thiophene compounds. Moving beyond a simple recitation of protocols, this guide emphasizes the scientific rationale behind assay selection, the establishment of self-validating experimental systems, and the logical progression from primary screening to mechanistic investigation. We will explore robust methodologies for evaluating antimicrobial, anticancer, and anti-inflammatory activities, supported by detailed protocols, data interpretation insights, and visual workflows to empower the discovery of the next generation of thiophene-based therapeutics.

Introduction: The Enduring Potential of the Thiophene Scaffold

Thiophene, a five-membered sulfur-containing heterocycle, was first discovered as a contaminant in benzene.[4] Since this serendipitous finding, it has evolved into a critical component in drug discovery.[3] Thiophene derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][5] This versatility stems from the sulfur atom's ability to engage in hydrogen bonding and other non-covalent interactions within biological targets, often modifying the compound's physicochemical properties to enhance drug-receptor interactions and improve metabolic profiles.[1]

The journey from a newly synthesized thiophene derivative to a viable drug candidate is a rigorous process of biological evaluation. The primary goal of this screening cascade is to efficiently and accurately identify compounds with promising therapeutic activity while simultaneously filtering out those with undesirable characteristics, such as cytotoxicity or lack of efficacy. This guide is structured to navigate this process logically, beginning with essential preliminary assessments and branching into specific, high-impact therapeutic areas.

The Foundational Screening Cascade: First Principles

Before embarking on specific activity screens, a series of foundational assays are crucial to ensure data integrity and avoid misleading results. These preliminary steps characterize the basic behavior of the novel compounds in a biological context.

Compound Management and Physicochemical Characterization

A robust screening campaign begins with meticulous sample management. This includes confirming the identity and purity of the synthesized compounds (e.g., via NMR, LC-MS) and establishing a well-organized compound library. A critical, often overlooked, first step is determining the solubility of each compound in aqueous buffers and common solvents like dimethyl sulfoxide (DMSO). Poor solubility can lead to false-negative results or precipitation artifacts in assays.

Preliminary Cytotoxicity Assessment

A baseline understanding of a compound's general toxicity to living cells is essential. This is not an anticancer screen, but rather a general viability assay to determine the concentration window for subsequent, more specific assays. A compound that is broadly cytotoxic at low concentrations may be a poor candidate for anything other than oncology, and even then, selectivity is key.

Featured Protocol: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate a non-cancerous, robust cell line (e.g., HEK293 or NIH/3T3) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the thiophene compounds in the appropriate cell culture medium. The final DMSO concentration should be kept constant and low (typically <0.5%) across all wells. Replace the old medium with the compound-containing medium. Include vehicle-only (DMSO) controls and a positive control for cell death (e.g., doxorubicin).

-

Incubation: Incubate the plates for a standard duration, typically 24-72 hours, in a humidified incubator at 37°C and 5% CO₂.[6]

-

MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of the wells on a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. The concentration that inhibits 50% of cell viability (IC₅₀) can be determined using non-linear regression analysis.

Screening for Antimicrobial Activity

Thiophene derivatives have historically shown significant promise as antimicrobial agents.[5] A systematic screen for antibacterial and antifungal activity is a logical and high-yield starting point.

Rationale and Assay Selection

The core objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a standardized, quantitative, and widely accepted technique for determining MIC values.[7] It is more resource-efficient than agar dilution for screening multiple compounds against a single microbe.[7]

Panel of Microorganisms: A well-chosen panel should include:

-

Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

-

Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

Fungi (Yeast): Candida albicans (ATCC 10231), Aspergillus fumigatus

Protocol: Broth Microdilution for MIC Determination

This protocol is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Methodology:

-

Inoculum Preparation: From a fresh culture (18-24 hours old), pick several well-isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

-

Inoculum Dilution: Dilute the standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Plating: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the thiophene compounds in the broth. The typical concentration range to screen is 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the diluted microbial inoculum to each well containing the compound dilutions.[9] The final volume in each well is typically 100-200 µL.

-

Controls:

-

Sterility Control: Broth only, no inoculum.

-

Growth Control: Broth with inoculum, no compound.

-

Positive Control: Broth with inoculum and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.

Screening for Anticancer Activity

The search for novel anticancer agents is a major focus of drug discovery, and heterocyclic compounds, including thiophenes, are a rich source of potential leads.[10] Anticancer screening is a multi-step process that begins with broad cytotoxicity testing against cancer cell lines and progresses to more detailed mechanistic studies for promising hits.

Primary Screen: Multi-line Cytotoxicity

The initial goal is to identify compounds that exhibit potent and, ideally, selective cytotoxicity against cancer cells. The MTT assay described previously can be adapted for this purpose. It is crucial to use a panel of cancer cell lines from different tissue origins to identify broad-spectrum activity or potential selectivity.[11]

Example Cancer Cell Line Panel:

-

Lung: A549

-

Breast: MCF-7 (ER-positive), MDA-MB-231 (Triple-negative)

-

Colon: HCT-116

-

Prostate: PC-3

-

Liver: HepG2

Data Presentation: Cytotoxicity (IC₅₀) Data

Results should be summarized in a table for clear comparison of potency and selectivity.

| Compound ID | A549 (µM) | MCF-7 (µM) | HCT-116 (µM) | HepG2 (µM) | HEK293 (Normal) (µM) | Selectivity Index (SI)* |

| Th-001 | 5.2 | 7.8 | 4.1 | 6.5 | >50 | >12.2 |

| Th-002 | >100 | >100 | >100 | >100 | >100 | - |

| Th-003 | 15.6 | 12.3 | 22.4 | 18.9 | 19.5 | ~1.0 |

| Doxorubicin | 0.8 | 0.5 | 0.6 | 1.1 | 1.5 | ~2.5 |

*Selectivity Index (SI) is often calculated as IC₅₀ in normal cells / IC₅₀ in the most sensitive cancer cell line (HCT-116 for Th-001).

From this hypothetical data, compound Th-001 emerges as a promising hit due to its single-digit micromolar potency against cancer cells and, critically, a high selectivity index, suggesting it is much less toxic to non-cancerous cells. Th-003 would be deprioritized due to its lack of selectivity.

Secondary Screens: Elucidating the Mechanism of Action

Once a potent and selective compound like Th-001 is identified, the next step is to understand how it kills cancer cells. This is crucial for its further development. Key questions to address are: Does it induce programmed cell death (apoptosis)? Does it halt the cell cycle?

Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)

Apoptosis is a highly regulated process of cell death that relies on the activation of a cascade of enzymes called caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay uses a luminogenic substrate that, when cleaved by active caspase-3/7, releases a substrate for luciferase, generating a light signal proportional to caspase activity.

Cell Cycle Analysis by Flow Cytometry

Many anticancer drugs function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[12] This can be analyzed by staining the DNA of treated cells with a fluorescent dye (e.g., Propidium Iodide, PI) and analyzing the DNA content per cell using a flow cytometer. The distribution of cells in different phases of the cell cycle provides a snapshot of the compound's effect on cell division.

Many thiophene derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt or VEGFR-2 pathways.[13][14] If a compound induces apoptosis or cell cycle arrest, further investigation using techniques like Western blotting or kinase panel screening can help identify the specific molecular target.[15]

Screening for Anti-inflammatory Activity

Inflammation is a key pathological component of many diseases, and thiophene-containing drugs like tiaprofenic acid are effective nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Screening for anti-inflammatory activity often focuses on inhibiting key enzymes in the inflammatory cascade or preventing the production of inflammatory mediators.

Rationale and In Vitro Assay Selection

A common and effective strategy for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for producing pro-inflammatory prostaglandins.[16] An initial screen can use a cell-free enzymatic assay to directly measure the inhibitory effect of the compounds on these enzymes.

Featured Protocol: COX-2 Inhibition Assay

This colorimetric assay measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[16]

Step-by-Step Methodology:

-

Enzyme Preparation: Reconstitute purified ovine or human COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).

-

Compound Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test thiophene compounds at various concentrations. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle (DMSO) control. Incubate for a short period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and the colorimetric substrate (TMPD).

-

Kinetic Reading: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a plate reader in kinetic mode.

-